3beta-Acetyl-11-keto-beta-boswellic acid
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Overview
Description
3beta-Acetyl-11-keto-beta-boswellic acid is a naturally derived pentacyclic triterpene obtained from the gum resin of Boswellia serrata . It is known for its anti-inflammatory, immunomodulatory, and 5-lipoxygenase inhibitory properties, making it a valuable compound in the treatment of inflammatory conditions such as rheumatoid arthritis . The compound exists as a white crystalline powder with limited water solubility but high solubility in organic solvents like ethanol, methanol, acetonitrile, chloroform, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetyl-11-keto-beta-boswellic acid typically involves the extraction of the compound from the gum resin of Boswellia serrata. The process includes several steps of purification and crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production methods focus on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: 3beta-Acetyl-11-keto-beta-boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3beta-Acetyl-11-keto-beta-boswellic acid has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the synthesis of inflammatory mediators . By inhibiting this enzyme, 3beta-Acetyl-11-keto-beta-boswellic acid reduces the production of leukotrienes, thereby alleviating inflammation . Additionally, it modulates various signaling pathways and molecular targets, including tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB), contributing to its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
- 11-keto-beta-Boswellic acid
- 3-O-Acetyl-11-keto-beta-boswellic acid
- 3alpha-Acetoxy-11-oxo-12-ursen-24-oic acid
Comparison: While these compounds share similar structural features and biological activities, 3beta-Acetyl-11-keto-beta-boswellic acid is unique in its potent inhibitory effect on the 5-lipoxygenase enzyme, making it particularly effective in reducing inflammation . Its high solubility in organic solvents also enhances its applicability in various formulations and delivery systems .
Properties
CAS No. |
223521-82-2 |
---|---|
Molecular Formula |
C32H48O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24+,25+,26-,28-,29+,30-,31-,32-/m1/s1 |
InChI Key |
HMMGKOVEOFBCAU-GOBAHYPASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Origin of Product |
United States |
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